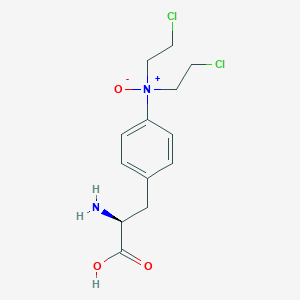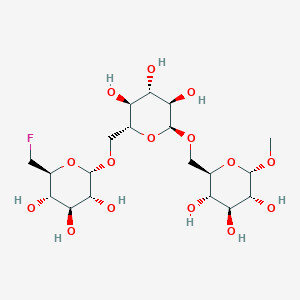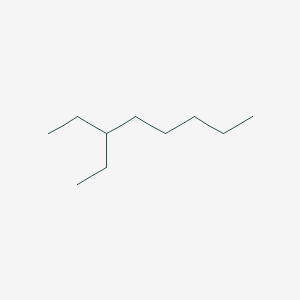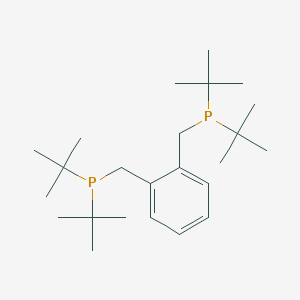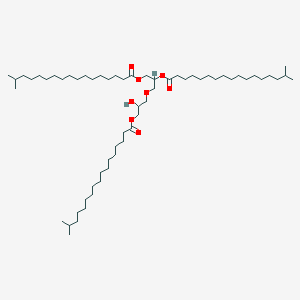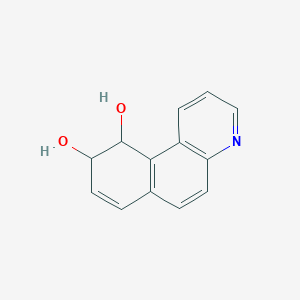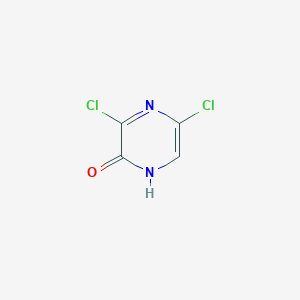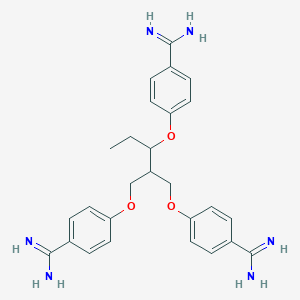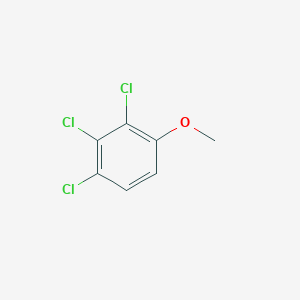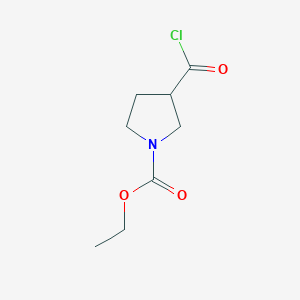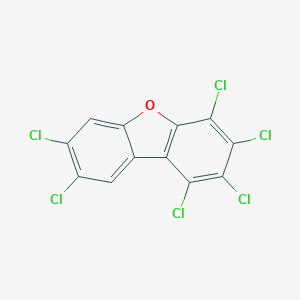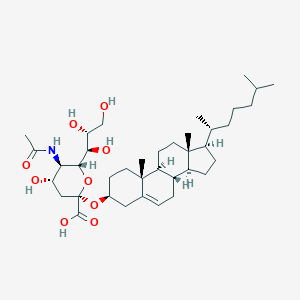
N-Acetylneuraminyl cholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylneuraminyl cholesterol (NANA-Chol) is a novel cholesterol derivative that has gained significant interest in the scientific community due to its unique properties and potential applications. NANA-Chol is a sialic acid derivative of cholesterol, which is synthesized using a simple and efficient method.
Mécanisme D'action
The mechanism of action of N-Acetylneuraminyl cholesterol is not fully understood. However, it is believed that N-Acetylneuraminyl cholesterol can interact with lipid membranes and alter their physical properties. N-Acetylneuraminyl cholesterol can also interact with membrane proteins and affect their function. Additionally, N-Acetylneuraminyl cholesterol can be recognized by sialic acid-binding proteins, which can mediate cell signaling and adhesion.
Effets Biochimiques Et Physiologiques
N-Acetylneuraminyl cholesterol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-Acetylneuraminyl cholesterol can enhance the solubility and stability of hydrophobic drugs. N-Acetylneuraminyl cholesterol can also alter the physical properties of lipid membranes, such as fluidity and curvature. Moreover, N-Acetylneuraminyl cholesterol can affect the function of membrane proteins, such as ion channels and transporters. In vivo studies have shown that N-Acetylneuraminyl cholesterol can reduce the levels of cholesterol and triglycerides in the blood of mice.
Avantages Et Limitations Des Expériences En Laboratoire
N-Acetylneuraminyl cholesterol has several advantages for lab experiments. It is easy to synthesize using a simple and efficient method. It is also stable and can be stored for long periods. Furthermore, N-Acetylneuraminyl cholesterol can be used as a probe to study the physical properties of lipid membranes and the role of sialic acid in cell signaling and adhesion. However, there are some limitations to using N-Acetylneuraminyl cholesterol in lab experiments. It is relatively expensive compared to other lipid probes. Moreover, the mechanism of action of N-Acetylneuraminyl cholesterol is not fully understood, which can limit its use in some applications.
Orientations Futures
There are several future directions for research on N-Acetylneuraminyl cholesterol. One area of research is to investigate the mechanism of action of N-Acetylneuraminyl cholesterol in more detail. This can help to elucidate the role of sialic acid in cell signaling and adhesion. Another area of research is to explore the potential applications of N-Acetylneuraminyl cholesterol in drug delivery. N-Acetylneuraminyl cholesterol can be used as a carrier for hydrophobic drugs, which can enhance their solubility and stability. Moreover, N-Acetylneuraminyl cholesterol can be modified to target specific cells or tissues, which can improve drug efficacy. Finally, research can be conducted to investigate the potential therapeutic applications of N-Acetylneuraminyl cholesterol in diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-Acetylneuraminyl cholesterol is a novel cholesterol derivative that has potential applications in various scientific research areas. It can be synthesized using a simple and efficient method and has several advantages for lab experiments. N-Acetylneuraminyl cholesterol can alter the physical properties of lipid membranes, affect the function of membrane proteins, and enhance the solubility and stability of hydrophobic drugs. Further research is needed to fully understand the mechanism of action of N-Acetylneuraminyl cholesterol and explore its potential applications in drug delivery and disease therapy.
Méthodes De Synthèse
The synthesis of N-Acetylneuraminyl cholesterol involves the reaction of cholesterol with N-acetylneuraminic acid (NANA). The reaction is catalyzed by sialyltransferase, which transfers the NANA moiety to the hydroxyl group of cholesterol. The reaction is carried out in an aqueous buffer solution at neutral pH and room temperature. The product is then purified using column chromatography, and the purity is confirmed using HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
N-Acetylneuraminyl cholesterol has potential applications in various scientific research areas, including membrane biophysics, cell biology, and drug delivery. N-Acetylneuraminyl cholesterol can be used as a probe to study the physical properties of lipid membranes, such as fluidity and curvature. It can also be used to investigate the role of sialic acid in cell signaling and adhesion. Furthermore, N-Acetylneuraminyl cholesterol can be used as a carrier for drug delivery, as it can enhance the solubility and stability of hydrophobic drugs.
Propriétés
Numéro CAS |
113108-90-0 |
|---|---|
Nom du produit |
N-Acetylneuraminyl cholesterol |
Formule moléculaire |
C38H63NO9 |
Poids moléculaire |
677.9 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-5-acetamido-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C38H63NO9/c1-21(2)8-7-9-22(3)27-12-13-28-26-11-10-24-18-25(14-16-36(24,5)29(26)15-17-37(27,28)6)47-38(35(45)46)19-30(42)32(39-23(4)41)34(48-38)33(44)31(43)20-40/h10,21-22,25-34,40,42-44H,7-9,11-20H2,1-6H3,(H,39,41)(H,45,46)/t22-,25+,26+,27-,28+,29+,30+,31-,32-,33-,34-,36+,37-,38-/m1/s1 |
Clé InChI |
GCQWCBFLOFFTJT-CANRKIPKSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C |
Synonymes |
alpha-sialosyl cholesterol alpha-sialyl cholesterol alpha-sialylcholesterol beta-sialylcholesterol N-acetylneuraminyl cholesterol N-acetylneuraminyl cholesterol, beta-N-ANA cpd N-acetyneuraminyl cholesterol N-ANA cholesterol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)
